molecular formula C10H16O B1606455 4-Acetyl-1,4-dimethyl-1-cyclohexene CAS No. 43219-68-7

4-Acetyl-1,4-dimethyl-1-cyclohexene

Cat. No. B1606455
CAS RN: 43219-68-7
M. Wt: 152.23 g/mol
InChI Key: BIUSXTISNNLMOR-UHFFFAOYSA-N
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Description

4-Acetyl-1,4-dimethyl-1-cyclohexene is an organic compound with the chemical formula C<sub>10</sub>H<sub>16</sub>O . It falls under the category of ketones . The compound exhibits a cyclohexene ring with an acetyl group attached to one of its carbons.



Synthesis Analysis

The synthesis of 4-Acetyl-1,4-dimethyl-1-cyclohexene involves various methods, including acylation reactions . One common approach is the Friedel-Crafts acylation , where an acyl chloride reacts with a substituted cyclohexene in the presence of a Lewis acid catalyst (such as aluminum chloride ). This process leads to the formation of the desired compound.



Molecular Structure Analysis

The molecular structure of 4-Acetyl-1,4-dimethyl-1-cyclohexene consists of a six-membered cyclohexene ring with a ketone functional group (acetyl) attached. The acetyl group is positioned at the 1-position of the cyclohexene ring. The compound’s IUPAC name is 1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone .



Chemical Reactions Analysis

4-Acetyl-1,4-dimethyl-1-cyclohexene can participate in various chemical reactions:



  • Hydrolysis : The acetyl group can be hydrolyzed to yield the corresponding carboxylic acid.

  • Reduction : Reduction of the ketone group can lead to the formation of the corresponding alcohol.

  • Substitution Reactions : The cyclohexene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of 4-Acetyl-1,4-dimethyl-1-cyclohexene is approximately unknown .

  • Boiling Point : The boiling point is also unspecified .

  • Solubility : It is likely soluble in organic solvents due to its ketone functional group.


Scientific Research Applications

Synthesis Techniques and Catalysts

  • 4-Acetyl-1,4-dimethyl-1-cyclohexene is used in the synthesis of complex organic compounds. For instance, it's involved in producing 2,2′-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes, using ZnO and ZnO–acetyl chloride as catalysts (Maghsoodlou et al., 2010).
  • Research has explored its use in photocycloaddition reactions. These studies provide insight into the interaction of cyclohexene derivatives with other organic compounds under specific conditions (Henning & Mazunaitis, 1992).

Chemical Intermediates and Transformations

  • It serves as a precursor in various chemical reactions. For example, 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane, derived from biacetyl, is used as a stable precursor to 2,3-dimethylene-1,4-dioxane, which undergoes [4+2] cycloaddition reactions to yield functionalized cyclohexene derivatives (Shimizu et al., 2021).
  • Another application includes its use in the acetylation of cyclohexene and 1-methylcyclohexene, demonstrating its role in complex chemical processes (Armengol et al., 1997).

Potential in Medical and Industrial Applications

  • There's ongoing research into the potential medical and industrial applications of derivatives of 4-Acetyl-1,4-dimethyl-1-cyclohexene. This includes the study of compounds like 6,11-Dioxa-D-homoanalogs of steroids, which suggests applications in pharmaceutical development (Pyrko, 1994).

Advanced Material Development

  • The compound's derivatives are also being explored in the development of advanced materials, such as isotactic poly(4-methyl-1-pentene) fibrous membranes, indicating its potential use in specialized manufacturing processes (Lee et al., 2006).

Safety And Hazards


  • Safety Precautions : Handle with care, as with any organic compound. Use appropriate protective equipment (gloves, goggles) when working with it.

  • Hazards : No specific hazards are associated with this compound, but standard laboratory safety practices apply.


Future Directions

Research on 4-Acetyl-1,4-dimethyl-1-cyclohexene could explore its potential applications in organic synthesis, medicinal chemistry, or materials science. Investigating its reactivity and biological effects may reveal novel uses.


properties

IUPAC Name

1-(1,4-dimethylcyclohex-3-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-4-6-10(3,7-5-8)9(2)11/h4H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUSXTISNNLMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866118
Record name 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 1,4-Dimethyl-4-acetyl-1-cyclohexene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/89/
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Boiling Point

208.00 to 211.00 °C. @ 760.00 mm Hg
Record name 4-Acetyl-1,4-dimethyl-1-cyclohexene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.930-0.936
Record name 1,4-Dimethyl-4-acetyl-1-cyclohexene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

4-Acetyl-1,4-dimethyl-1-cyclohexene

CAS RN

43219-68-7
Record name 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone
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Record name 1,4-Dimethyl-3-cyclohexenyl methyl ketone
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Record name Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
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Record name 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone
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Record name 1-(1,4-dimethylcyclohex-3-en-1-yl)ethan-1-one
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Record name 1,4-DIMETHYL-3-CYCLOHEXENYL METHYL KETONE
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Record name 4-Acetyl-1,4-dimethyl-1-cyclohexene
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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